2-Bromo-3,6-difluorobenzonitrile is a synthetic organic compound with the molecular formula and a molecular weight of 218 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions, a bromine atom at the 2 position, and a cyano group () at the 1 position. The presence of these substituents contributes to its unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications in material science and pharmaceuticals.
As an organic nitrile, 2-Bromo-3,6-difluorobenzonitrile may interact with biological nucleophiles, potentially influencing various biochemical pathways. Its nitrile group allows it to form new carbon-carbon bonds, which can alter the function of target molecules. The compound's pharmacokinetics suggest it may undergo hydrolysis and reduction in biological systems, leading to metabolites that could exhibit distinct biological activities.
The synthesis of 2-Bromo-3,6-difluorobenzonitrile typically involves several steps:
This multi-step process is often optimized for large-scale synthesis to enhance cost-effectiveness and environmental safety .
2-Bromo-3,6-difluorobenzonitrile has diverse applications across various fields:
When comparing 2-Bromo-3,6-difluorobenzonitrile with similar compounds, several notable differences emerge:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2,3-Difluorobenzonitrile | Lacks bromine; less reactive in substitution reactions. | |
4-Bromo-2,6-difluorobenzonitrile | Different bromine positioning affects reactivity. | |
3-Bromo-2,6-difluorobenzonitrile | Similar structure but different substitution pattern. |
The uniqueness of 2-Bromo-3,6-difluorobenzonitrile lies in its specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity not found in its analogs .